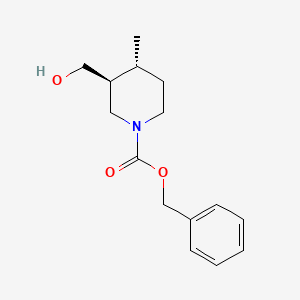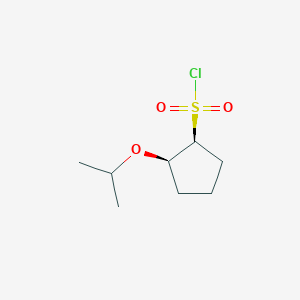
trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate, also known as trans-BHMMP, is a chemical compound with a molecular formula C16H21NO3. It is a white crystalline powder that has been widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate involves its selective binding to the sigma-1 receptor, which is a chaperone protein that regulates the function of various ion channels and receptors in the cell membrane. Trans-BHMMP has been shown to enhance the activity of certain ion channels, such as the voltage-gated potassium channel, and to modulate the release of neurotransmitters, such as dopamine and glutamate. These effects are thought to contribute to the neuroprotective and analgesic properties of trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate.
Effets Biochimiques Et Physiologiques
Trans-BHMMP has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been reported to have neuroprotective effects against various insults, such as ischemia, oxidative stress, and excitotoxicity. It has also been shown to have analgesic effects in various pain models, including neuropathic pain and inflammatory pain. In addition, trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate has been shown to modulate the activity of certain neurotransmitter systems, such as the dopaminergic and glutamatergic systems, which are involved in various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-BHMMP has several advantages for lab experiments. It is a highly selective and potent sigma-1 receptor ligand, which allows for precise targeting of the sigma-1 receptor in various experimental settings. It is also relatively stable and easy to handle, which makes it suitable for in vitro and in vivo studies. However, there are also some limitations to the use of trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate in lab experiments. It has a relatively short half-life in vivo, which requires frequent dosing to maintain its effects. It also has poor solubility in aqueous solutions, which limits its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate. One direction is to further investigate its neuroprotective and analgesic properties in various disease models, such as stroke, traumatic brain injury, and chronic pain. Another direction is to explore its potential as a therapeutic agent for various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. In addition, there is a need to develop more stable and water-soluble analogs of trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate for improved pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate involves the reaction of 4-methylpiperidine-1-carboxylic acid with benzyl chloroformate in the presence of triethylamine. The resulting benzyl ester is then reduced with sodium borohydride to produce trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate. This method has been reported to yield high purity trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate with a high yield.
Applications De Recherche Scientifique
Trans-BHMMP has been widely used in scientific research as a tool to study the function of certain neurotransmitter receptors in the brain. It has been shown to selectively bind to the sigma-1 receptor, which is involved in various physiological and pathological processes, including neuroprotection, pain modulation, and drug addiction. Trans-BHMMP has been used to investigate the role of sigma-1 receptor in these processes and to develop new therapeutic agents targeting the sigma-1 receptor.
Propriétés
IUPAC Name |
benzyl (3S,4R)-3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12-7-8-16(9-14(12)10-17)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3/t12-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRIVTSNMBQHFI-OCCSQVGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1CO)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@H]1CO)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Benzyl 3-(hydroxymethyl)-4-methylpiperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-benzoyl-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2971419.png)
![4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B2971420.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2971421.png)

![2-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2971425.png)
![(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(thiophen-2-yl)methanone](/img/structure/B2971427.png)

![6-Tert-butyl-2-{[1-(propan-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2971431.png)



![4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate](/img/structure/B2971437.png)